molecular formula C11H10N2O2S B603044 2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid CAS No. 440370-00-3

2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B603044
CAS No.: 440370-00-3
M. Wt: 234.28g/mol
InChI Key: MVNNLTXGXFEMKV-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a carboxylic acid group and a 2-(2-propen-1-ylthio) substituent. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Alkyl halides and sulfonates are typical reagents for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzimidazole derivatives.

Scientific Research Applications

2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 6-Chloro-1H-benzimidazole-2-carboxylic acid
  • 5-Benzimidazolecarboxylic acid

Uniqueness

2-(allylsulfanyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of the 2-(2-propen-1-ylthio) group, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

440370-00-3

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28g/mol

IUPAC Name

2-prop-2-enylsulfanyl-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-2-5-16-11-12-8-4-3-7(10(14)15)6-9(8)13-11/h2-4,6H,1,5H2,(H,12,13)(H,14,15)

InChI Key

MVNNLTXGXFEMKV-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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